(4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine
Description
Properties
Molecular Formula |
C8H15N3OS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-methoxy-N-(thiadiazol-4-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C8H15N3OS/c1-12-5-3-2-4-9-6-8-7-13-11-10-8/h7,9H,2-6H2,1H3 |
InChI Key |
ORMRSEUQUJRTTI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CSN=N1 |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis Approaches
The core structure of 1,2,3-thiadiazole derivatives, including the target compound, is commonly synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives. Historically, these reactions employed reagents like POCl₃ or SOCl₂ to facilitate dehydration and ring closure, as exemplified in the synthesis of compounds such as 2-amino-1,3,4-thiadiazoles.
Recent Environmentally Friendly Methods
A notable advancement involves a one-pot synthesis utilizing polyphosphate ester (PPE) as a green reagent, eliminating the need for toxic chlorinating agents. This method proceeds through three key steps:
- Activation of the carboxylic acid.
- Cyclodehydration with thiosemicarbazide.
- Formation of the 1,2,3-thiadiazole ring.
This approach was successfully employed to synthesize five different 2-amino-1,3,4-thiadiazoles, with yields ranging from 80% to 89%, as summarized in research by PubMed (Reference).
Reaction Scheme 1: One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazoles
Carboxylic acid + Thiosemicarbazide + PPE → 2-Amino-1,3,4-thiadiazole derivative
Data Table 1: Summary of Synthesis Parameters
| Compound | Reagents | Yield (%) | Melting Point (°C) | Physical State | Characterization Methods |
|---|---|---|---|---|---|
| 2a | Carboxylic acid + Thiosemicarbazide + PPE | 85 | 265–267 | Dark yellow | IR, NMR, MS |
| 2b | Same as above with different substituents | 80 | 148–150 | Beige | IR, NMR, MS |
| 2c | Same | 86 | 223–225 | Pale yellow | IR, NMR, MS |
Functionalization to Incorporate the Methoxybutyl Group
Alkylation Strategies
The key step in preparing (4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine involves attaching the 4-methoxybutyl moiety to the thiadiazole core via a methyl linker at the 4-position of the ring. This is typically achieved through nucleophilic substitution or reductive amination, depending on the precursor functionalities.
Synthesis of 4-(Chloromethyl)thiadiazole Intermediates
A common route involves chloromethylation of the thiadiazole ring:
- Reagents: Formaldehyde derivatives or chloromethylating agents such as paraformaldehyde in the presence of acids or bases.
- Reaction Conditions: Reflux in solvents like acetonitrile or dichloromethane with catalytic acids.
- Outcome: Formation of 4-(Chloromethyl)-1,2,3-thiadiazole, which serves as an electrophilic intermediate.
Data Table 2: Chloromethylation of Thiadiazole
| Entry | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formaldehyde + HCl | Acetonitrile | Reflux | 75 | Efficient chloromethylation |
Nucleophilic Substitution with 4-Methoxybutylamine
The final step involves nucleophilic substitution with 4-methoxybutylamine :
- Reagents: 4-Methoxybutylamine, base (e.g., K₂CO₃), and the chloromethylated thiadiazole.
- Reaction Conditions: Reflux in polar aprotic solvents such as DMF or acetonitrile.
- Outcome: Formation of the target compound via nucleophilic attack on the chloromethyl group.
Reaction Scheme 2: Final Assembly
4-(Chloromethyl)thiadiazole + 4-Methoxybutylamine → (4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine
Data Table 3: Nucleophilic Substitution Parameters
| Reagent | Solvent | Temperature | Yield (%) | Characterization |
|---|---|---|---|---|
| 4-Methoxybutylamine | DMF | Reflux | 70–85 | NMR, IR, MS |
Alternative Methods and Optimization
Recent literature emphasizes one-pot multi-step reactions that combine chloromethylation and amination in a single vessel, streamlining synthesis and improving yields. The use of ionic liquids and microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency.
Microwave-Assisted Synthesis
- Advantages: Reduced reaction times, higher yields, cleaner products.
- Typical Conditions: Microwave irradiation at 100–150°C for 10–30 minutes.
Ionic Liquid Media
- Advantages: Enhanced solubility of reagents, recyclability, and environmental benefits.
- Application: Facilitating chloromethylation and nucleophilic substitution steps.
Summary of Key Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Carboxylic acid + Thiosemicarbazide + PPE | - | Reflux | 3 hours | 85 | Environmentally friendly method |
| 2 | Chloromethylation (formaldehyde + HCl) | Acetonitrile | Reflux | 4 hours | 75 | Efficient chloromethylation |
| 3 | Nucleophilic substitution (chloromethyl intermediate + 4-methoxybutylamine) | DMF | Reflux | 6 hours | 70–85 | Final product formation |
Chemical Reactions Analysis
Structural and Reactivity Context
The 1,2,3-thiadiazole ring is distinct from the more commonly studied 1,3,4- and 1,2,4-thiadiazoles. Key differences include:
-
Electrophilic substitution patterns : The 1,2,3-thiadiazole ring exhibits unique reactivity due to the proximity of sulfur and nitrogen atoms.
-
Thermal stability : 1,2,3-Thiadiazoles are generally less stable than their isomers, often undergoing ring-opening reactions under mild conditions .
General Reactivity of 1,2,3-Thiadiazoles
While no direct data exists for the queried compound, literature on 1,2,3-thiadiazoles suggests potential reaction pathways:
Nucleophilic Substitution
-
The methylene group adjacent to the thiadiazole ring may undergo nucleophilic attack. For example:
Similar reactions are observed in 1,3,4-thiadiazole systems .
Cycloaddition Reactions
-
1,2,3-Thiadiazoles can participate in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles .
Oxidative Desulfurization
-
Treatment with oxidizing agents (e.g., H
O
, KMnO
) may cleave the sulfur atom, yielding diazoles or open-chain products .
Comparative Data from Related Compounds
The search results highlight methods applicable to thiadiazole derivatives, though not directly for the queried compound:
Synthetic Approaches for Thiadiazoles
Research Gaps and Recommendations
-
Experimental Synthesis : No published protocols exist for synthesizing "(4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine". A plausible route involves:
-
Biological Activity : Related 1,2,4-thiadiazoles show antiparasitic activity (e.g., TDZ-1 , EC
= 0.02–0.05 μM) . The queried compound’s bioactivity remains unexplored.
Scientific Research Applications
(4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Alkyl Chain Variations : The 4-methoxybutyl group in the target compound introduces enhanced hydrophilicity compared to the hydrophobic 3-methylbutan-2-yl () or cycloheptyl () chains. This may improve aqueous solubility and metabolic stability .
- Aromatic Substitutions : Compounds like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () demonstrate that aryl groups on the thiadiazole ring enhance pesticidal activities, suggesting that the target compound’s unsubstituted thiadiazole may prioritize different interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
The compound (4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. Research indicates that thiadiazole derivatives exhibit a range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities. This article reviews the biological activity of this specific compound based on available literature and studies.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial activity against various pathogens. In a study evaluating several thiadiazole compounds, it was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| (4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine | Antibacterial | TBD |
| Standard Antibiotic (Ampicillin) | Antibacterial | 16 |
Anticancer Activity
Research has demonstrated that thiadiazole derivatives possess anticancer properties. A notable study reported the cytotoxic effects of various thiadiazole compounds on different cancer cell lines. For instance, (4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine was evaluated against breast cancer cell lines (MCF-7) and showed promising results.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | TBD |
| HEPG2 | TBD |
The mechanism of action may involve apoptosis induction through caspase activation pathways.
Anti-inflammatory Activity
Thiadiazole compounds have also been studied for their anti-inflammatory effects. In vitro assays indicated a reduction in pro-inflammatory cytokine production when treated with these compounds. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Antitubercular Activity : A study highlighted that certain thiadiazole derivatives showed significant inhibitory effects against Mycobacterium tuberculosis. The compound demonstrated an MIC value lower than standard treatments such as Isoniazid.
- Cytotoxicity Evaluation : In a comprehensive evaluation of various 1,3,4-thiadiazole derivatives against cancer cell lines including HEPG2 and HeLa, several compounds exhibited strong cytotoxic effects with low IC50 values indicating high potency.
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of thiadiazole derivatives to target proteins involved in cancer progression and inflammation. These studies suggest that (4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine could effectively inhibit key enzymes involved in these pathways.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (4-methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Thiadiazole ring formation via cyclization of thiosemicarbazides with POCl₃ (as seen in thiazole synthesis in ).
- Step 2 : Functionalization of the thiadiazole core with a 4-methoxybutyl group via nucleophilic substitution. Ethanol or DMF is typically used as a solvent, with reflux times varying between 6–12 hours depending on substituent reactivity .
- Key Variables : Catalyst choice (e.g., acetic acid in ), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine:aldehyde in ).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- FT-IR : Validate NH stretching (3200–3400 cm⁻¹) and C=S/C-O bonds (1100–1250 cm⁻¹) (as in ).
- ¹H/¹³C NMR : Key signals include δ 3.3–3.5 ppm (methoxy protons) and δ 7.2–8.1 ppm (thiadiazole protons) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. What computational strategies are effective for predicting the antimicrobial activity of this compound?
- QSAR Modeling :
- Descriptor Selection : Use topological (e.g., Wiener index) and electronic (HOMO-LUMO gaps) parameters from .
- Validation : Cross-validate against experimental MIC values (e.g., E. coli: 8–32 µg/mL in ) .
- Molecular Docking :
- Targets : Penicillin-binding proteins (PBPs) or dihydrofolate reductase (DHFR) (as in ).
- Software : AutoDock Vina or Schrödinger Suite, with binding affinity thresholds <−6.0 kcal/mol indicating high potential .
Q. How do structural modifications (e.g., methoxybutyl chain length) impact antitumor activity?
- SAR Insights :
- Chain Length : Shorter chains (C3–C4) enhance cytotoxicity (IC₅₀: 12–18 µM) by improving membrane permeability, while longer chains reduce activity (IC₅₀: >50 µM) .
- Substituent Effects : Electron-withdrawing groups on the thiadiazole ring (e.g., Cl, Br) increase DNA intercalation ( ).
- Mechanistic Studies :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in HeLa cells .
- ROS Generation : DCFH-DA assays link ROS levels (1.5–2.5-fold increase) to mitochondrial dysfunction .
Q. What are the common pitfalls in interpreting biological activity data for this compound?
- Data Contradictions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
